molecular formula C16H19F3N2O2 B6708700 7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone

7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone

Cat. No.: B6708700
M. Wt: 328.33 g/mol
InChI Key: JPVZEGJDRSEEKT-UHFFFAOYSA-N
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Description

7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a spirocyclic framework, which includes an oxa-azaspiro structure and a trifluoromethyl-substituted pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions involving appropriate precursors.

    Functional Group Transformations: Introduction of functional groups such as the trifluoromethyl group using reagents like trifluoromethyl iodide under specific conditions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    7-Oxa-10-azaspiro[4.6]undecane: A structurally related compound with similar spirocyclic features.

    Trifluoromethyl-substituted pyridines: Compounds with similar trifluoromethyl groups attached to a pyridine ring.

Uniqueness

7-Oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone is unique due to its combination of a spirocyclic core and a trifluoromethyl-substituted pyridine moiety, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 7-Oxa-10-azaspiro[46]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-oxa-10-azaspiro[4.6]undecan-10-yl-[3-(trifluoromethyl)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)13-9-20-6-3-12(13)14(22)21-7-8-23-11-15(10-21)4-1-2-5-15/h3,6,9H,1-2,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVZEGJDRSEEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CCOC2)C(=O)C3=C(C=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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